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molecular formula C11H6D8N2O B602704 N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 CAS No. 1219805-49-8

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Cat. No. B602704
M. Wt: 198.24
InChI Key:
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Patent
US06867192B1

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=O)(C)(C)C>>[C:1]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
7.66 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867192B1

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=O)(C)(C)C>>[C:1]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
7.66 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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